molecular formula C15H24N2O2 B3056790 Tert-butyl N-[4-(4-aminophenyl)butyl]carbamate CAS No. 742102-26-7

Tert-butyl N-[4-(4-aminophenyl)butyl]carbamate

Cat. No.: B3056790
CAS No.: 742102-26-7
M. Wt: 264.36 g/mol
InChI Key: BBYMVZANGNFNNJ-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(4-aminophenyl)butyl]carbamate is a chemical compound with the molecular formula C15H24N2O2 and a molecular weight of 264.36 g/mol . It is known for its use as a protective group in organic synthesis, particularly in the protection of amines.

Preparation Methods

The synthesis of tert-butyl N-[4-(4-aminophenyl)butyl]carbamate typically involves the reaction of 4-aminophenylbutylamine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

Tert-butyl N-[4-(4-aminophenyl)butyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.

    Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and deprotection reactions.

Common reagents used in these reactions include acids like trifluoroacetic acid for deprotection and bases like sodium hydride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The primary mechanism of action for tert-butyl N-[4-(4-aminophenyl)butyl]carbamate involves its role as a protecting group. The tert-butyl group shields the amine from unwanted reactions, allowing for selective transformations to occur on other parts of the molecule. Upon completion of the desired reactions, the tert-butyl group can be removed under acidic conditions, revealing the free amine .

Comparison with Similar Compounds

Tert-butyl N-[4-(4-aminophenyl)butyl]carbamate can be compared to other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its extended butyl chain, which provides additional flexibility in synthetic applications.

Properties

IUPAC Name

tert-butyl N-[4-(4-aminophenyl)butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-11-5-4-6-12-7-9-13(16)10-8-12/h7-10H,4-6,11,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYMVZANGNFNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468572
Record name [4-(4-Aminophenyl)butyl]carbamic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742102-26-7
Record name [4-(4-Aminophenyl)butyl]carbamic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of compound 51 (2.01 g, 6.923 mmol) in ethanol (50 mL) was added 10% palladium on carbon (737 mg, wet) in one portion under argon protection. The flask was evacuated and re-filled with argon three times (to remove oxygen), and the mixture stirred at room temperature overnight under one atmosphere of hydrogen. The reaction system was then purged with nitrogen, and the catalyst was vacuum filtered and washed with ethanol (2×5 mL). The filtrate and washings were combined and concentrated under reduced pressure. The residue was chromatographed over silica gel, eluting with a mixture of ethyl acetate (0-25%) and hexanes (100-75%), to afford 1.75 g (96%) of the product 52 as a colorless viscous oil. 1H NMR (CDCl3) δ 1.44 (s, 9H), 1.47-1.64 (m, 4H), 2.50 (t, J=7.1 Hz, 2H), 3.08-3.14 (m, 2H), 3.57 (br s, 2H), 4.55 (br s, 1H), 6.62 (d, J=8.2 Hz, 2H), 6.95 (d, J=8.2 Hz, 2H). m/z (APCI)=265 [C15H24N2O2+H]+.
Name
compound 51
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
737 mg
Type
catalyst
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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